N-[4-hydroxy-5-methyl-3-(phenylsulfonyl)-2-(propan-2-yl)phenyl]benzamide
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Overview
Description
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a hydroxyl group, a methyl group, and an isopropyl group attached to a phenyl ring, which is further connected to a benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzenesulfonyl Intermediate: This step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using reagents like thionyl chloride.
Coupling with Phenol Derivative: The benzenesulfonyl chloride is then reacted with a phenol derivative under basic conditions to form the benzenesulfonyl phenol intermediate.
Introduction of the Benzamide Group: The final step involves the coupling of the benzenesulfonyl phenol intermediate with a benzamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzenesulfonyl group can be reduced to a sulfonamide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfonamides.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can interact with the active site of enzymes, inhibiting their activity. The hydroxyl and benzamide groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Shares the benzenesulfonyl group but lacks the hydroxyl and benzamide groups.
Hydroxybenzamide: Contains the hydroxyl and benzamide groups but lacks the benzenesulfonyl group.
Methylphenylbenzamide: Contains the methyl and benzamide groups but lacks the benzenesulfonyl and hydroxyl groups.
Uniqueness
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZAMIDE is unique due to the combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its potential as an enzyme inhibitor, while the hydroxyl and benzamide groups contribute to its binding affinity and specificity.
Properties
Molecular Formula |
C23H23NO4S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4-hydroxy-5-methyl-2-propan-2-ylphenyl]benzamide |
InChI |
InChI=1S/C23H23NO4S/c1-15(2)20-19(24-23(26)17-10-6-4-7-11-17)14-16(3)21(25)22(20)29(27,28)18-12-8-5-9-13-18/h4-15,25H,1-3H3,(H,24,26) |
InChI Key |
QZPVFTBDOHDDPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=CC=C2)C(C)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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